molecular formula C21H30N2O5S B12088025 5-[2-[3-(2-Ethoxyphenoxy)propylamino]propyl]-2-methoxybenzenesulfonamide

5-[2-[3-(2-Ethoxyphenoxy)propylamino]propyl]-2-methoxybenzenesulfonamide

Cat. No.: B12088025
M. Wt: 422.5 g/mol
InChI Key: SQOCZDWIAGIVEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Homo Tamsulosin is a chemical compound that is structurally related to Tamsulosin, a well-known medication used to treat benign prostatic hyperplasia and other urinary conditions. Homo Tamsulosin is an alpha-1A and alpha-1B adrenergic receptor antagonist, which means it works by blocking these receptors to relax smooth muscle in the prostate and bladder, improving urinary flow.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Homo Tamsulosin involves several steps, starting from 2-ethoxyphenol. The key steps include:

    Etherification: 2-ethoxyphenol is reacted with an alkyl halide in the presence of a base to form an ether.

    Amination: The ether is then reacted with an amine to introduce the amino group.

    Sulfonation: The resulting compound is sulfonated using a sulfonating agent to form the sulfonamide group.

    Methoxylation: Finally, the compound is methoxylated to introduce the methoxy group.

Industrial Production Methods

Industrial production of Homo Tamsulosin typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:

    Batch Reactors: Using batch reactors for controlled reactions.

    Purification: Employing techniques such as crystallization and chromatography for purification.

    Quality Control: Implementing stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Homo Tamsulosin undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

    Reduction: Can be reduced to form reduced derivatives.

    Substitution: Undergoes substitution reactions with nucleophiles and electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include various derivatives of Homo Tamsulosin, such as oxidized, reduced, and substituted forms, which may have different pharmacological properties.

Scientific Research Applications

Homo Tamsulosin has several scientific research applications, including:

    Chemistry: Used as a model compound to study the effects of structural modifications on adrenergic receptor antagonism.

    Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Explored for potential therapeutic applications in treating urinary disorders and other conditions.

    Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

Homo Tamsulosin exerts its effects by selectively blocking alpha-1A and alpha-1B adrenergic receptors. This leads to the relaxation of smooth muscle in the prostate and bladder, improving urinary flow and reducing symptoms of benign prostatic hyperplasia. The molecular targets include the alpha-1A and alpha-1B receptors, and the pathways involved are related to smooth muscle contraction and relaxation.

Comparison with Similar Compounds

Similar Compounds

    Tamsulosin: The parent compound, used to treat benign prostatic hyperplasia.

    Silodosin: Another alpha-1A adrenergic receptor antagonist with similar therapeutic applications.

    Alfuzosin: An alpha-1 adrenergic receptor antagonist used for similar indications.

Uniqueness

Homo Tamsulosin is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds. These modifications can affect its selectivity, potency, and side effect profile, making it a valuable compound for research and potential therapeutic use.

Properties

Molecular Formula

C21H30N2O5S

Molecular Weight

422.5 g/mol

IUPAC Name

5-[2-[3-(2-ethoxyphenoxy)propylamino]propyl]-2-methoxybenzenesulfonamide

InChI

InChI=1S/C21H30N2O5S/c1-4-27-18-8-5-6-9-19(18)28-13-7-12-23-16(2)14-17-10-11-20(26-3)21(15-17)29(22,24)25/h5-6,8-11,15-16,23H,4,7,12-14H2,1-3H3,(H2,22,24,25)

InChI Key

SQOCZDWIAGIVEA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1OCCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.